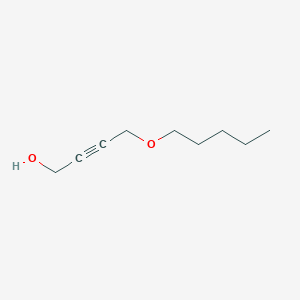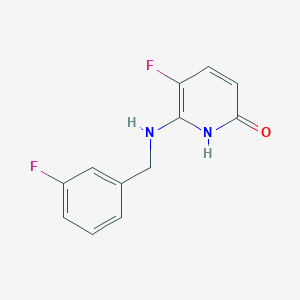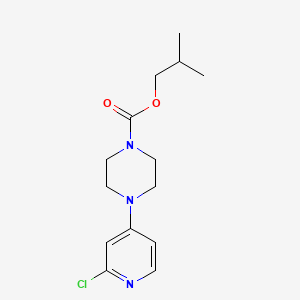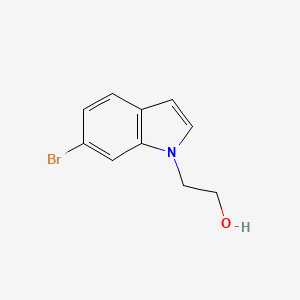
2-chloro-N-phenylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-phenylpyridin-4-amine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of an aniline group at the 4-position and a chlorine atom at the 6-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-phenylpyridin-4-amine typically involves the reaction of 4-chloropyridine with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the chlorine atom in 4-chloropyridine is replaced by the aniline group. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions: 2-chloro-N-phenylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-chloro-N-phenylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: The compound finds applications in the production of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-phenylpyridin-4-amine depends on its specific application. In biochemical contexts, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. The aniline group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
2-Chloropyridine: Another chloropyridine derivative with a chlorine atom at the 2-position.
3-Chloropyridine: Chloropyridine with a chlorine atom at the 3-position.
4-Chloropyridine: Chloropyridine with a chlorine atom at the 4-position.
4-Anilinylpyridine: Pyridine with an aniline group at the 4-position but without the chlorine atom.
Uniqueness: 2-chloro-N-phenylpyridin-4-amine is unique due to the presence of both the aniline group and the chlorine atom on the pyridine ring This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to its analogs
Propiedades
Fórmula molecular |
C11H9ClN2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
2-chloro-N-phenylpyridin-4-amine |
InChI |
InChI=1S/C11H9ClN2/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H,(H,13,14) |
Clave InChI |
FNEMOPULEWYPMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=NC=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
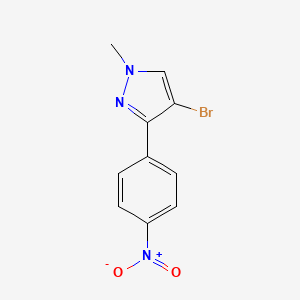

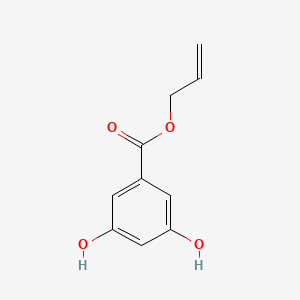
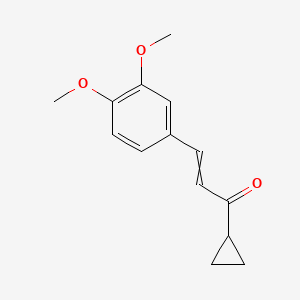
![1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B8466083.png)
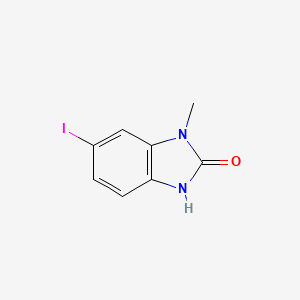
![6-(2-aminoethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B8466119.png)
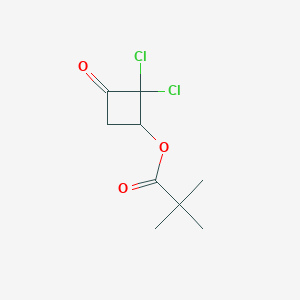
![Tert-butyl 5-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylcarbamate](/img/structure/B8466130.png)
![dimethyl (2R)-2-[(4-fluorophenyl)sulfonylamino]butanedioate](/img/structure/B8466135.png)
